2-Nitrophenyl 3-iodo-4-methoxybenzoate
Description
2-Nitrophenyl 3-iodo-4-methoxybenzoate is a nitrophenyl ester derivative characterized by its ortho-nitro-substituted phenyl ring and a benzoate moiety bearing iodine and methoxy groups at the 3- and 4-positions, respectively.
Properties
Molecular Formula |
C14H10INO5 |
|---|---|
Molecular Weight |
399.14 g/mol |
IUPAC Name |
(2-nitrophenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C14H10INO5/c1-20-12-7-6-9(8-10(12)15)14(17)21-13-5-3-2-4-11(13)16(18)19/h2-8H,1H3 |
InChI Key |
NKEBCTLGTZPLJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table highlights key structural differences between 2-nitrophenyl 3-iodo-4-methoxybenzoate and its analogs:
*Estimated based on molecular formula of (4-nitrophenyl) 3-methoxybenzoate and iodine’s atomic mass (126.9).
Key Observations:
Nitro Group Position : The ortho-nitro group in the target compound may increase steric hindrance and alter electronic effects compared to para-nitro analogs. Ortho substitution often reduces stability due to intramolecular strain but enhances electrophilicity .
Iodine vs. Methoxy/Methyl : The iodine atom in the target compound increases molecular weight by ~126 g/mol compared to methoxy/methyl analogs. Iodine’s polarizability and size may slow hydrolysis rates and enhance photolability compared to smaller substituents .
Physicochemical Properties
While melting points and solubility data for the target compound are unavailable, trends can be inferred:
- Solubility : The iodine substituent likely reduces solubility in polar solvents compared to methoxy/methyl analogs due to increased hydrophobicity.
- Stability : Iodo-substituted compounds are prone to light-induced degradation, whereas methoxy groups enhance thermal stability .
Reactivity Comparison
- Hydrolysis Rates : Para-nitro groups enhance electrophilicity, accelerating ester hydrolysis. The ortho-nitro group in the target compound may reduce reactivity due to steric effects.
- Electronic Effects : The 4-methoxy group donates electrons, stabilizing the ester carbonyl, while iodine’s inductive effect may slightly withdraw electrons, creating a balance .
Preparation Methods
Methyl Ester Protection
The carboxylic acid group of 4-methoxybenzoic acid is first protected as a methyl ester to prevent undesired side reactions during subsequent metalation. This is achieved via Fischer esterification using methanol and catalytic sulfuric acid.
Lithium-Mediated Metalation
The methyl ester derivative undergoes deprotonation at the 3-position using LDA in tetrahydrofuran (THF) at -78°C. The choice of solvent and temperature ensures high regioselectivity, as demonstrated in analogous nitration and methylation reactions. Quenching the resulting aryl lithium species with iodine (I₂) yields methyl 3-iodo-4-methoxybenzoate with reported yields of 75–85%.
Ester Hydrolysis
The methyl ester is hydrolyzed using aqueous lithium hydroxide in tetrahydrofuran at 25–45°C, yielding 3-iodo-4-methoxybenzoic acid. This step typically achieves >90% conversion, with purification via recrystallization from isopropanol/water mixtures.
Acid Chloride Formation and Esterification
Activation to Acid Chloride
3-Iodo-4-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is conducted under reflux in anhydrous dichloromethane, with catalytic dimethylformamide (DMF) to accelerate the process. Excess reagent is removed under reduced pressure to isolate the acid chloride.
Coupling with 2-Nitrophenol
The acid chloride is reacted with 2-nitrophenol in the presence of a base such as pyridine or triethylamine to scavenge HCl. Solvents like dichloromethane or THF are employed, with reaction temperatures maintained at 0–25°C to minimize side reactions. This step yields 2-nitrophenyl 3-iodo-4-methoxybenzoate, with crude product purity ranging from 70–85%.
Purification and Characterization
Recrystallization
The crude ester is purified via recrystallization using mixed solvents such as ethanol/water or ethyl acetate/hexane. This step reduces isomer content to <1%, as observed in analogous benzoate syntheses.
Analytical Validation
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating purity and regiochemistry. For example, -NMR spectra typically show a singlet for the methoxy group at δ 3.87 ppm and aromatic protons as doublets between δ 7.75–7.94 ppm.
Alternative Pathways and Comparative Analysis
Nitration After Iodination
An alternative route involves nitrating pre-formed 3-iodo-4-methoxybenzoic acid derivatives. However, this approach risks over-nitration or regiochemical complications, as nitro groups are meta-directing.
Mitsunobu Esterification
The Mitsunobu reaction offers an alternative coupling method, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly esterify 3-iodo-4-methoxybenzoic acid with 2-nitrophenol. While effective, this method is cost-prohibitive for large-scale synthesis.
Industrial Scalability and Environmental Considerations
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